molecular formula C19H18O2 B14339784 trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol CAS No. 94849-76-0

trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol

Cat. No.: B14339784
CAS No.: 94849-76-0
M. Wt: 278.3 g/mol
InChI Key: HNTPRPWTHDEASX-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol typically involves the dihydroxylation of the corresponding tetrahydrobenz(a)anthracene derivative. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .

Industrial Production Methods: The process would need to be optimized for yield and purity, considering the potential hazards associated with PAHs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts. Upon metabolic activation by cytochrome P450 enzymes, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially carcinogenesis. The key molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism and DNA repair mechanisms .

Comparison with Similar Compounds

  • Benz(a)anthracene-3,4-diol
  • Benzo(a)pyrene-7,8-diol
  • Chrysene-1,2-diol

Comparison: Compared to these similar compounds, trans-4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene-3,4-diol is unique due to its specific methyl substitution, which can influence its metabolic activation and the types of DNA adducts formed. This uniqueness makes it a valuable compound for studying the structure-activity relationships in PAH-induced carcinogenesis .

Properties

CAS No.

94849-76-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

(3S,4S)-4-methyl-2,3-dihydro-1H-benzo[a]anthracene-3,4-diol

InChI

InChI=1S/C19H18O2/c1-19(21)17-8-6-14-10-12-4-2-3-5-13(12)11-16(14)15(17)7-9-18(19)20/h2-6,8,10-11,18,20-21H,7,9H2,1H3/t18-,19-/m0/s1

InChI Key

HNTPRPWTHDEASX-OALUTQOASA-N

Isomeric SMILES

C[C@]1([C@H](CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O

Canonical SMILES

CC1(C(CCC2=C1C=CC3=CC4=CC=CC=C4C=C23)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.